molecular formula C12H10F3NO4 B6331836 Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate CAS No. 128970-26-3

Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate

Cat. No.: B6331836
CAS No.: 128970-26-3
M. Wt: 289.21 g/mol
InChI Key: MUUYQYWJUJFTQI-SXGWCWSVSA-N
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Description

Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate is a versatile chemical compound with unique properties that make it valuable in various scientific research applications. This compound is particularly notable for its role in synthesizing novel drugs and exploring new areas of organic chemistry.

Preparation Methods

The synthesis of methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate involves the reaction of this compound with acetylchloride and triethylamine. This reaction yields methyl 2-benzyloxy-6-oxo-4,5-dihydro-4-trifluoromethyl-1,3-oxazine-4-carboxylate, a β-activated equivalent for 2-trifluoromethyl substituted aspartic acid . This reagent offers a versatile route to β-derivatized 2-trifluoromethyl substituted aspartic esters via nucleophilic ring cleavage .

Chemical Reactions Analysis

Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common reagents used in these reactions include acetylchloride, triethylamine, and other nucleophiles. The major products formed from these reactions include β-derivatized 2-trifluoromethyl substituted aspartic esters .

Scientific Research Applications

Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate is used in various scientific research applications, including:

    Chemistry: It is valuable for synthesizing novel drugs and exploring new areas of organic chemistry.

    Biology: The compound is used in the synthesis of peptides and other biologically active molecules.

    Medicine: It plays a role in drug development and the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate involves its role as a β-activated equivalent for 2-trifluoromethyl substituted aspartic acid. This reagent offers a versatile route to β-derivatized 2-trifluoromethyl substituted aspartic esters via nucleophilic ring cleavage . The molecular targets and pathways involved in its action include the formation of isoaspartyl peptides and other derivatives .

Comparison with Similar Compounds

Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate is unique compared to other similar compounds due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

    This compound derivatives: These compounds share similar structures but differ in their substituents and reactivity.

    2-trifluoromethyl substituted aspartic acid derivatives: These compounds have similar functional groups but differ in their overall structure and applications.

Properties

IUPAC Name

methyl (2Z)-3,3,3-trifluoro-2-phenylmethoxycarbonyliminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO4/c1-19-10(17)9(12(13,14)15)16-11(18)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUYQYWJUJFTQI-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/C(=O)OCC1=CC=CC=C1)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148774
Record name Methyl (2Z)-3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322474-13-5
Record name Methyl (2Z)-3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322474-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2Z)-3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate
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Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate
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Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate
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Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate
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Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate
Reactant of Route 6
Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate

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